Diethoxy(methyl)phenylsilane finds use as a reactant in various organic synthesis reactions. Its silicon atom bonded to an ethoxy group (C₂H₅O) and a methyl group (CH₃) can be manipulated to introduce these functionalities into organic molecules. For instance, researchers have utilized Diethoxy(methyl)phenylsilane for the synthesis of silylated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom PubChem, Compound Summary for Methylphenyldiethoxysilane, CID 69891.
Diethoxy(methyl)phenylsilane can serve as a building block for the creation of organosilicon materials. These materials possess unique properties due to the presence of silicon-carbon bonds. Researchers have explored its application in the synthesis of silicone polymers with specific functionalities, potentially leading to the development of novel materials for various applications ScienceDirect, "Diethoxy(methyl)phenylsilane" by Sigma-Aldrich*(no author listed): .
Limited research suggests that Diethoxy(methyl)phenylsilane might hold promise in medicinal chemistry. Studies have investigated its use in the synthesis of organosilicon compounds with potential biological activity. However, further research is necessary to explore its efficacy and safety as a therapeutic agent Santa Cruz Biotechnology, Diethoxy(methyl)phenylsilane: .
Methylphenyldiethoxysilane has the chemical formula C₁₁H₁₈O₂Si. It features a phenyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. This structure allows for diverse reactivity and functionalization, making it valuable in various industrial applications. The compound is typically a colorless liquid and exhibits good solubility in organic solvents .
Methylphenyldiethoxysilane can be synthesized through various methods:
Methylphenyldiethoxysilane finds applications in several fields:
Research into interaction studies of methylphenyldiethoxysilane often focuses on its reactivity with other compounds:
Methylphenyldiethoxysilane shares similarities with several other organosilanes. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Methylphenyldiethoxysilane | C₁₁H₁₈O₂Si | Contains both phenyl and ethoxy groups; versatile |
Phenyltrimethoxysilane | C₉H₁₄O₃Si | Has three methoxy groups; more hydrophilic |
Dimethoxy(methyl)phenylsilane | C₉H₁₂O₂Si | Contains two methoxy groups; less bulky |
Triethoxysilane | C₉H₂₄O₃Si | Three ethoxy groups; used primarily for surface modification |
Methylphenyldiethoxysilane stands out due to its combination of functional groups that allow for a broader range of
Irritant